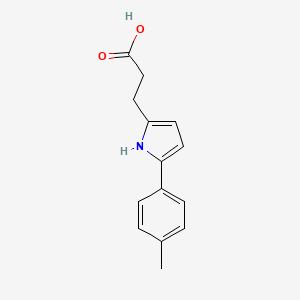
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a propionic acid group attached to a pyrrole ring, which is further substituted with a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl-substituted pyrrole with a suitable propionic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphoric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green solvents and sustainable catalysts is also considered to minimize environmental impact.
化学反应分析
Types of Reactions: 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 3-(5-Phenyl-1H-pyrrol-2-yl)-propionic acid
- 3-(5-Methyl-1H-pyrrol-2-yl)-propionic acid
- 3-(5-Ethyl-1H-pyrrol-2-yl)-propionic acid
Comparison: 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl, methyl, or ethyl substituents. The p-tolyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
属性
IUPAC Name |
3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDOFSPJPDKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351708 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433233-80-8 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)




![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)



